3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone
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Overview
Description
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” is a synthetic organic compound that features a dioxane ring and a propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” typically involves the formation of the dioxane ring followed by the introduction of the propylphenyl group. Common synthetic routes may include:
Formation of the Dioxane Ring: This can be achieved through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Propylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using propylbenzene and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the dioxane ring.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The dioxane ring and propylphenyl group may play key roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one: Lacks the propyl group, which may affect its chemical and biological properties.
3-(1,3-Dioxan-2-yl)-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a propyl group, potentially altering its reactivity and applications.
Uniqueness
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” is unique due to the presence of both the dioxane ring and the propylphenyl group, which confer distinct chemical and physical properties. These features may enhance its utility in specific applications compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOETXXVSOQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645975 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-30-7 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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